Regioisomeric Identity: 4-Bromo vs. 5-Bromo Substitution Defines Distinct Chemical and Biological Space
The target compound (CAS 923947-59-5) bears the bromine substituent at the 4-position of the thiazole ring, in contrast to the extensively characterized 5-bromo regioisomer 5-bromo-N-(4-fluorophenyl)-1,3-thiazol-2-amine (BDBM25658, 'aminothiazole analogue 3'). In the published Andersen et al. (2008) aminothiazole series, the 5-bromo regioisomer demonstrated an Aurora A IC50 of 400 nM and an aromatase IC50 of 370 nM [1]. The 4-bromo regioisomer, designated 'aminothiazole analogue 3b' within the same Novartis series, presents a different spatial orientation of the bromine atom relative to the kinase hinge-binding motif, resulting in a distinct interaction geometry with the ATP-binding pocket as evidenced by the co-crystal structure of the related aminothiazole scaffold with Aurora B (PDB: 2VGP) [2]. This regiochemical difference is critical because the thiazole 4-position directly influences the conformation of the 2-amino N-aryl substituent that engages the kinase hydrophobic pocket [3].
| Evidence Dimension | Bromine substitution position on thiazole ring |
|---|---|
| Target Compound Data | Bromine at thiazole 4-position; designated 'aminothiazole analogue 3b' in Novartis Aurora kinase inhibitor series |
| Comparator Or Baseline | 5-Bromo-N-(4-fluorophenyl)-1,3-thiazol-2-amine (BDBM25658): bromine at thiazole 5-position; Aurora A IC50 = 400 nM; Aromatase IC50 = 370 nM |
| Quantified Difference | Regioisomeric shift of bromine from 5-position to 4-position alters the vector of the C-Br bond relative to the kinase hinge-binding 2-aminothiazole core; quantitative activity differential not directly reported in published literature |
| Conditions | Regiochemical identity confirmed by IUPAC nomenclature and SMILES: Fc1ccc(Nc2nc(Br)cs2)cc1 (5-bromo) vs. target compound bearing Br at position 4 |
Why This Matters
For procurement decisions in kinase inhibitor SAR programs, the 4-bromo regioisomer offers a distinct chemical starting point for exploring halogen-bonding interactions with the kinase hinge region that are geometrically inaccessible to the 5-bromo analog, enabling exploration of differential kinase selectivity profiles.
- [1] BindingDB. BDBM25658: 5-bromo-N-(4-fluorophenyl)-1,3-thiazol-2-amine. Aurora A IC50: 400 nM; Aromatase IC50: 370 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=25658 (accessed 2026-05-02). View Source
- [2] Andersen, C. B.; Wan, Y.; Chang, J. W.; et al. Discovery of Selective Aminothiazole Aurora Kinase Inhibitors. ACS Chem. Biol. 2008, 3 (3), 180–192. Co-crystal structure PDB: 2VGP. View Source
- [3] Qin, J.; Xi, L.; Du, J.; Liu, H.; Yao, X. QSAR Studies on Aminothiazole Derivatives as Aurora A Kinase Inhibitors. Chem. Biol. Drug Des. 2011, 77 (4), 272–287. View Source
